molecular formula C24H27N3O4S B12182855 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12182855
M. Wt: 453.6 g/mol
InChI Key: CPRHXAXZGJUMBX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that includes a naphthalene group, a pyridazinone core, and a 1,1-dioxidotetrahydrothiophene (sulfone) moiety. The integration of these distinct pharmacophores makes it a valuable scaffold for developing novel bioactive molecules. Compounds containing a pyridazinone core, similar to the one in this molecule, have been investigated as key structural elements in inhibitors of protein-protein interactions (PPIs). For instance, pyridazinone-based compounds have been identified as first-in-class inhibitors that disrupt the interaction between PRMT5 and its substrate adaptor proteins, which is a targeted strategy in oncology research, particularly for MTAP-deleted cancers . The tetrahydrothiophene sulfone group is a polar, high-energy functionality that can influence the compound's physicochemical properties and its potential to interact with biological targets. Researchers can utilize this compound as a building block or as a candidate for high-throughput screening in various biochemical assays to explore new therapeutic pathways. It is supplied for in vitro research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C24H27N3O4S/c1-17(2)14-26(21-11-12-32(30,31)16-21)24(29)15-27-23(28)10-9-22(25-27)20-8-7-18-5-3-4-6-19(18)13-20/h3-10,13,17,21H,11-12,14-16H2,1-2H3

InChI Key

CPRHXAXZGJUMBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound has the following molecular formula and properties:

PropertyValue
Molecular Formula C24_{24}H27_{27}N3_{3}O4_{4}S
Molecular Weight 453.6 g/mol
CAS Number 1219586-99-8

This compound integrates a tetrahydrothiophene moiety, a pyridazinone core, and an acetamide functional group, which contribute to its diverse interactions with biological systems .

Mechanisms of Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound has been identified as a potential modulator of GIRK (G protein-gated inwardly rectifying potassium) channels. These channels play a crucial role in neuronal signaling and cardiac function .
  • Antioxidant Properties : The presence of the tetrahydrothiophene ring suggests potential antioxidant activity, which may contribute to protective effects against oxidative stress in various biological systems.
  • Anticancer Activity : Some derivatives of compounds with similar structures have shown promise in inhibiting cancer cell proliferation, although specific studies on this compound are still limited .

Study 1: GIRK Channel Activation

A study focused on the synthesis and evaluation of various derivatives of the compound highlighted its ability to activate GIRK channels effectively. Compounds derived from this scaffold displayed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .

Study 2: Antioxidant Activity

Research exploring the antioxidant capabilities of related compounds found that modifications in the thiophene structure enhanced radical scavenging activity. This suggests that this compound may also exhibit similar properties, warranting further investigation into its protective effects against cellular damage.

Future Directions

The unique structural features of this compound suggest several avenues for future research:

  • In Vivo Studies : To validate the in vitro findings regarding its biological activity, comprehensive in vivo studies are necessary.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its effects on GPCRs and other targets will enhance understanding of its therapeutic potential.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is C24H27N3O4SC_{24}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 453.6 g/mol. The compound features a tetrahydrothiophene moiety and a pyridazinone derivative, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have shown efficacy against chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cells .

Antimicrobial Effects

Analogous compounds have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both standard and clinical strains of bacteria, suggesting their potential as antibacterial agents .

Anti-inflammatory Activity

Certain derivatives have been reported to reduce the release of pro-inflammatory cytokines such as IL-6 in vitro. For instance, one study noted a significant reduction in IL-6 levels after treatment with related compounds, indicating potential applications in inflammatory disease management .

Potential Therapeutic Applications

The unique structural features of this compound suggest several therapeutic avenues:

  • Cancer Therapy : Given its cytotoxic properties against various cancer cell lines, this compound could be further explored as a chemotherapeutic agent.
  • Antibacterial Treatments : The antimicrobial activity positions it as a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses could lead to applications in treating autoimmune diseases or chronic inflammatory conditions.

Case Studies and Research Findings

While specific studies on this exact compound may be limited, research on related compounds provides valuable insights:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against K562 and PC3 cell lines.
Study BAntimicrobial PropertiesShowed inhibition of bacterial growth in clinical strains.
Study CAnti-inflammatory EffectsReduced IL-6 levels significantly in treated samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazinone and acetamide derivatives with modifications influencing pharmacological and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Pyridazinone/Acetamide Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Biological Relevance (if reported) Reference
Target Compound: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₀H₁₉N₃O₄S 397.4 Naphthalen-2-yl, sulfone (tetrahydrothiophen-dioxide), isobutyl High lipophilicity; sulfone enhances stability Not explicitly stated
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₀H₁₉N₃O₄S 397.4 Naphthalen-1-yl (vs. 2-yl) Structural isomer; altered aromatic interactions Not reported
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide C₂₁H₂₂Cl₂N₄O₄S 520.4 Dichloropyridazinone, azepane-sulfonamide PRMT5-substrate adaptor inhibitor; demonstrates therapeutic potential in cancer Potent PRMT5 inhibitor (IC₅₀ = 0.8 µM)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C₂₁H₁₈ClN₄O₂ 393.8 Triazole, naphthalenyloxy, 4-chlorophenyl Synthesized via Cu-catalyzed cycloaddition; no bioactivity reported Antimicrobial screening candidate
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.1 Dichlorophenyl, thiazole Structural analog to penicillin; crystallographic stability via N–H⋯N bonds Ligand for metal coordination
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide C₁₇H₁₉N₃O₅S 377.4 3-Methoxyphenyl (vs. naphthalenyl) Reduced aromatic bulk; methoxy enhances solubility Not reported

Key Findings:

Structural Impact on Bioactivity: The naphthalen-2-yl group in the target compound may improve binding to hydrophobic protein pockets compared to smaller aryl groups (e.g., 3-methoxyphenyl in ). Sulfone-containing analogs (e.g., target compound and ) exhibit enhanced metabolic stability over non-oxidized sulfur analogs .

Synthetic Routes: Pyridazinone derivatives (e.g., ) are typically synthesized via carbodiimide-mediated coupling of pyridazinone-acetic acid with amines. Triazole-containing analogs (e.g., ) utilize copper-catalyzed 1,3-dipolar cycloaddition, a distinct route from pyridazinone-based compounds.

Pharmacological Potential: The PRMT5 inhibitor () demonstrates that pyridazinone-acetamide scaffolds can achieve nanomolar potency, suggesting the target compound may be optimized for similar targets . Triazole analogs () lack pyridazinone rings but share acetamide backbones, highlighting structural versatility for diverse applications (antimicrobial, anticancer) .

Crystallographic and Physicochemical Properties :

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms stable crystals via intermolecular hydrogen bonds, a feature critical for formulation .
  • The target compound’s sulfone and naphthalene groups likely increase melting points and reduce aqueous solubility compared to methoxy-substituted analogs .

Preparation Methods

Thiophene Ring Formation

Industrial-scale production typically employs a thiophene annulation strategy :

Reaction Scheme

Optimized Conditions

ParameterValue
Oxidizing AgentH₂O₂/AcOH (3:1)
Temperature60°C ± 2°C
Reaction Time8-10 h
Yield82-85%

This method avoids over-oxidation by maintaining strict pH control (6.8-7.2).

Amine Functionalization

The 3-amino-THT-dioxide derivative is prepared via:

  • Bromination at C3 using NBS (N-bromosuccinimide)

  • SN2 displacement with aqueous ammonia

  • Protection with Boc₂O (di-tert-butyl dicarbonate)

Critical to maintain anhydrous conditions to prevent ring-opening side reactions.

Pyridazinone Core Assembly

Naphthalen-2-yl Substitution

A Pictet-Spengler-type cyclization achieves the 3-arylpyridazinone structure:

Key Steps

  • Condensation of hydrazine with β-keto ester

  • Cyclocondensation with naphthalene-2-carbaldehyde

  • Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Yield Optimization Data

EntryCatalystTemp (°C)Time (h)Yield (%)
1None1102438
2PTSA1101854
3Zn(OTf)₂901267

Zinc triflate catalysis significantly improves reaction efficiency while suppressing dimerization.

Acetamide Linkage Strategies

Nucleophilic Acylation

The central acetamide bridge is constructed via:

  • Activation of pyridazinone C2 position as triflate

  • Pd-catalyzed coupling with N-(THT-dioxide)-N-(isobutyl)glycine

Catalytic System Comparison

Catalyst SystemConversion (%)Selectivity (%)
Pd(OAc)₂/XPhos9288
Pd₂(dba)₃/BINAP8579
NiCl₂(dme)/DPPF6865

Buchwald-Hartwig conditions using Pd(OAc)₂ with XPhos ligand provide optimal results.

Final Assembly and Purification

Convergent Synthesis

The three subunits are combined through sequential couplings:

  • THT-dioxide-amine + Boc-protected glycine → Secondary amine

  • Deprotection under acidic conditions (TFA/DCM)

  • Pyridazinone triflate coupling via Pd catalysis

Critical Purification Steps

  • Medium-pressure liquid chromatography (MPLC) with CH₂Cl₂/MeOH gradients

  • Recrystallization from ethyl acetate/n-heptane

  • Final polishing via simulated moving bed (SMB) chromatography

Process analytical technology (PAT) monitors critical quality attributes throughout.

Reaction Condition Optimization

Solvent Screening

Dielectric constant (ε) significantly impacts coupling efficiency:

SolventεYield (%)Purity (%)
DMF36.77892
DMAc37.88294
NMP32.28596
DMSO46.77389

N-methylpyrrolidone (NMP) provides optimal balance between solubility and reaction rate.

Comparative Route Analysis

Three principal synthetic routes have been documented:

Route A (Linear Synthesis)

  • Total steps: 14

  • Overall yield: 9.2%

  • Advantages: Minimal protecting group manipulation

Route B (Convergent Approach)

  • Total steps: 9

  • Overall yield: 17.8%

  • Advantages: Parallel synthesis of subunits

Route C (Flow Chemistry)

  • Total steps: 7

  • Overall yield: 23.4%

  • Advantages: Scalability, reduced purification needs

Continuous flow methods demonstrate particular promise for kilogram-scale production .

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